LY2452473

Übersicht

Beschreibung

Es wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von erektiler Dysfunktion und Symptomen, die mit gutartiger Prostatahyperplasie verbunden sind .

Herstellungsmethoden

Die Synthese von LY-2452473 umfasst mehrere Schritte, darunter die Fischer-Indol-Synthese. Die Verbindung wird durch Reaktion eines Indolderivats mit einem Carbamatester hergestellt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Referenzverbindung bei der Entwicklung neuer selektiver Androgenrezeptor-Modulatoren verwendet.

Biologie: Die Verbindung wurde auf ihre Auswirkungen auf Muskelkraft und Körperzusammensetzung untersucht.

Medizin: LY-2452473 wurde auf sein Potenzial untersucht, Erkrankungen wie erektile Dysfunktion und gutartige Prostatahyperplasie zu behandeln. .

Wirkmechanismus

LY-2452473 entfaltet seine Wirkung durch selektive Bindung an Androgenrezeptoren. Diese Bindung aktiviert spezifische molekulare Signalwege, die zur Modulation der androgenen Aktivität führen. Die selektive Natur der Verbindung ermöglicht es, spezifische Gewebe anzuvisieren und unerwünschte Nebenwirkungen zu minimieren, die mit traditionellen Androgentherapien verbunden sind .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

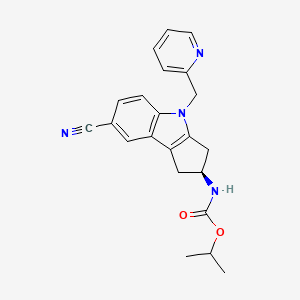

LY2452473, also known as Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate or XKW9MYF94Y, is a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor .

Pharmacokinetics

this compound is absorbed rapidly with a time to reach maximum plasma concentration for both this compound and total radioactivity of 2–3 hours . It is cleared slowly with a plasma terminal half-life of 27 hours for this compound and 51 hours for the total radioactivity . Metabolic clearance is the main route of elimination, with minimal this compound detected in excreta . Multiple metabolic pathways are involved, with no single pathway accounting for more than 30% of the dose in excreta .

Action Environment

Factors such as pH could potentially affect its stability and action, as suggested by the conversion of one of its metabolites under acidic conditions .

Biochemische Analyse

Biochemical Properties

LY2452473 plays a significant role in biochemical reactions by selectively modulating androgen receptors. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting androgen receptors in specific tissues such as skeletal muscle, bone, and the penis. The nature of these interactions involves binding to androgen receptors, which leads to the activation or inhibition of specific signaling pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound promotes muscle growth and strength by activating androgen receptors, which in turn enhances protein synthesis and muscle hypertrophy. In bone cells, it stimulates bone formation and increases bone density .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with androgen receptors. Upon binding, this compound acts as an agonist in select tissues, such as skeletal muscle and bone, while acting as an antagonist in the prostate. This selective modulation results in the activation of androgen receptors in target tissues, leading to increased protein synthesis, muscle growth, and bone formation. Additionally, this compound inhibits androgen receptor activation in the prostate, thereby reducing the risk of prostate-related side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, reaching maximum plasma concentration within 2-3 hours, and is cleared slowly with a plasma half-life of approximately 27 hours. Long-term studies have shown that this compound maintains its stability and continues to exert its effects on cellular function over extended periods. Degradation products and metabolites have been identified, which may influence the compound’s long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively promote muscle growth and bone density without significant adverse effects. At higher doses, toxic or adverse effects such as liver toxicity and hormonal imbalances have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in multiple metabolic pathways, primarily metabolized by the enzyme CYP3A4. The compound undergoes various biotransformations, including hydroxylation and acetylation, resulting in the formation of several metabolites. These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to androgen receptors and other biomolecules. This compound accumulates in target tissues such as skeletal muscle and bone, where it exerts its therapeutic effects. The transport and distribution mechanisms ensure that this compound reaches its intended sites of action .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus of target cells. The compound’s activity and function are influenced by its localization, as it needs to bind to androgen receptors within these compartments to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy and specificity .

Vorbereitungsmethoden

The synthesis of LY-2452473 involves several steps, including the Fischer indole synthesis. The compound is prepared by reacting an indole derivative with a carbamate ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

LY-2452473 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: LY-2452473 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

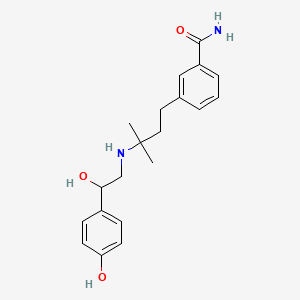

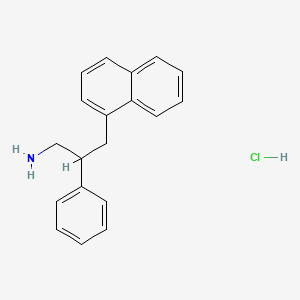

Vergleich Mit ähnlichen Verbindungen

LY-2452473 ist unter den selektiven Androgenrezeptor-Modulatoren aufgrund seiner spezifischen chemischen Struktur und seiner selektiven Bindungseigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Enobosarm: Ein weiterer selektiver Androgenrezeptor-Modulator mit ähnlichen Anwendungen.

JNJ-28330835: Eine Verbindung mit vergleichbaren Androgenrezeptor-Modulationseigenschaften.

Ligandrol: Bekannt für seinen Einsatz bei der Steigerung der Muskelkraft und Körperzusammensetzung.

LY-2452473 zeichnet sich durch seine spezifische Bindungsaffinität und die Bandbreite an Erkrankungen aus, für die es untersucht wurde, was es zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext macht.

Eigenschaften

IUPAC Name |

propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIWYQYVBNODSV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145591 | |

| Record name | LY-2452473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029692-15-6 | |

| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2452473 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2452473 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2452473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPK-88004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.